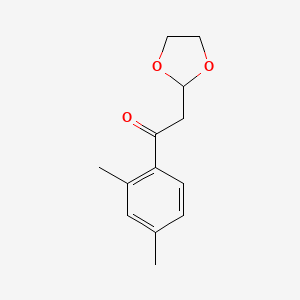

1-(2,4-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Description

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-3-4-11(10(2)7-9)12(14)8-13-15-5-6-16-13/h3-4,7,13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWENOTPRHBZWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC2OCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301205961 | |

| Record name | Ethanone, 1-(2,4-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-94-1 | |

| Record name | Ethanone, 1-(2,4-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,4-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2,4-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, a compound featuring a dioxolane ring and a dimethylphenyl group, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is largely attributed to its structural components. The dioxolane ring is known to enhance the compound's interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exert its effects through:

- Enzyme Inhibition : The presence of the dioxolane ring can facilitate binding to active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The dimethylphenyl group may interact with specific receptors, influencing signaling pathways related to inflammation and cellular proliferation.

Antimicrobial Activity

Research indicates that compounds containing dioxolane structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including drug-resistant species. This antimicrobial effect is likely due to the ability of the dioxolane moiety to disrupt bacterial cell membranes or interfere with metabolic processes.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| 2-(4-Acetylphenyl)-1,3-dioxolane | Strong | Pseudomonas aeruginosa |

| 2-(1,3-Dioxolan-2-yl)-1-(2-bromo-phenyl)-ethanone | Mild | Bacillus subtilis |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in certain cancer cells while exhibiting lower toxicity in normal cells. This selective cytotoxicity could be beneficial for developing targeted cancer therapies.

Study on Anticancer Properties

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Resistance Research

Another study focused on the compound's ability to combat antibiotic-resistant bacteria. The results demonstrated that it could reverse resistance mechanisms in Staphylococcus aureus strains by disrupting biofilm formation and enhancing the efficacy of conventional antibiotics.

Comparative Analysis

When compared to similar compounds with halogenated phenyl groups or other heterocycles, this compound shows unique biological profiles. Its efficacy against resistant bacterial strains appears superior to that of compounds lacking the dioxolane structure.

| Compound | Structure | Antimicrobial Efficacy | Cytotoxicity |

|---|---|---|---|

| This compound | Dioxolane + Dimethylphenyl | Moderate | Low |

| 1-(4-Bromophenyl)-2-(1,3-dioxolan-2-yl)-ethanone | Dioxolane + Bromophenyl | Low | Moderate |

| 1-(Phenyl)-2-(tetrahydrofuran-2-yl)-ethanone | Tetrahydrofuran + Phenyl | High | High |

Comparison with Similar Compounds

Key Observations :

- Stability: The dioxolane ring is prone to deacetalisation under acidic conditions, as seen in analogs like 1-(2,4-dimethoxy-6-methylphenyl)-2-(2-methyl-1,3-dioxolan-2-yl)ethanone, which undergoes hydrolysis to yield hydroxyketones .

Inferences for Target Compound :

- The 2,4-dimethylphenyl group may enhance activity against Gram-positive bacteria (as seen in hydroxyl-phenyl analogs ), but empirical validation is required.

Tables

Table 1 : Comparative Physical Properties of Selected Analogs

Table 2 : Synthetic Protocols and Yields

Table 3 : Antimicrobial Activities of Related Compounds

(Note: Full tables are integrated into Section 2 for brevity.)

Preparation Methods

Formation of the 1,3-Dioxolane Ring

The core heterocyclic structure, the 1,3-dioxolane ring, is typically synthesized via acetalization reactions involving ethylene glycol and an appropriate aldehyde or ketone. Under acidic conditions, ethylene glycol reacts with the aldehyde or ketone to form the cyclic acetal:

Ethylene glycol + aldehyde/ketone → 1,3-dioxolane derivative

- Acid catalyst (e.g., p-toluenesulfonic acid)

- Reflux in an anhydrous solvent such as toluene

- Removal of water via a Dean-Stark apparatus to drive equilibrium

This method ensures high yield and purity of the dioxolane ring, which acts as a protecting group and a structural component of the final molecule.

Coupling of the Phenyl Ring with the Ethanone and Dioxolane

The key step involves linking the substituted phenyl ring with the ethanone moiety bearing the 1,3-dioxolane ring. This can be achieved through nucleophilic substitution or acylation reactions:

A suitable electrophilic precursor (e.g., acyl chloride) reacts with the phenyl derivative to form the ketone linkage

- Use of acyl chlorides or anhydrides

- Base catalysis (e.g., pyridine or triethylamine)

- Mild heating to facilitate coupling

Alternatively, direct Friedel-Crafts acylation can be employed if the phenyl ring is sufficiently activated.

Industrial-Scale Synthesis Considerations

Scaling up the synthesis demands optimization of reaction parameters to maximize yield and purity:

| Aspect | Consideration | Reference/Source |

|---|---|---|

| Reaction temperature | Maintain controlled, moderate temperatures to prevent side reactions | Literature on large-scale acetalization and alkylation |

| Catalyst efficiency | Use of catalytic amounts of Lewis acids, with recovery and recycling | Industrial protocols for Friedel-Crafts reactions |

| Purification | Chromatography is impractical at scale; crystallization or distillation preferred | Standard industrial purification methods |

In industrial settings, continuous flow reactors and process intensification techniques are often employed to improve efficiency and safety.

Research Findings and Data Tables

Recent research emphasizes the importance of substituent effects on the biological activity of derivatives, which indirectly informs synthetic strategies. For example, the synthesis of analogs with various substituents on the phenyl ring has been documented, with reaction conditions optimized for each variant.

Table 1: Summary of Synthetic Steps and Conditions for 1-(2,4-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Dioxolane ring formation | Ethylene glycol + aldehyde | Acid catalysis, reflux | Protecting group formation |

| 2 | Phenyl methylation | Methyl chloride + AlCl₃ | Anhydrous, controlled temp | Methyl substitution at 2,4-positions |

| 3 | Coupling | Acyl chloride + phenyl derivative | Pyridine, mild heating | Linkage formation to ethanone |

Q & A

Basic: What are the established synthetic routes for 1-(2,4-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, and how is the product characterized?

The compound is synthesized via Friedel-Crafts acylation, where a 2,4-dimethylphenyl derivative reacts with a 1,3-dioxolane-containing acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Post-synthesis, characterization typically employs:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substituent positions.

- IR spectroscopy to verify carbonyl (C=O) stretching (~1700 cm⁻¹) and dioxolane ether (C-O-C) bands (~1100 cm⁻¹) .

- Mass spectrometry (EI-MS) to validate molecular weight (MW: 220.26 g/mol) and fragmentation patterns .

Advanced: How can steric hindrance from the 2,4-dimethylphenyl group impact the efficiency of introducing the 1,3-dioxolane moiety?

The ortho-methyl groups on the phenyl ring create steric bulk, potentially slowing electrophilic substitution during acylation. To optimize yield:

- Use bulky Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- Adjust reaction temperature (e.g., 0–5°C) to mitigate side reactions.

- Monitor progress via HPLC or TLC to isolate intermediates .

Basic: What spectral features distinguish the 1,3-dioxolane ring in this compound?

Key spectral identifiers include:

- ¹H NMR : Protons on the dioxolane ring resonate as a multiplet at δ 4.0–4.5 ppm.

- ¹³C NMR : Two oxygenated carbons (C-O) appear at δ 95–105 ppm.

- IR : Strong C-O-C asymmetric stretching at ~1120 cm⁻¹ .

Advanced: How can discrepancies between experimental and computational spectral data (e.g., IR, NMR) be resolved?

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:

- Use DFT calculations (B3LYP/6-31G*) to model solvent interactions .

- Compare experimental data with solid-state NMR or X-ray crystallography to assess crystal packing influences .

- Validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Basic: What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent:

- Hydrolysis of the dioxolane ring in humid conditions.

- Oxidation of the ketone group .

Advanced: What decomposition pathways are observed under thermal stress, and how are they analyzed?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

- Dioxolane ring opening above 150°C, releasing ethylene glycol derivatives.

- Aryl ketone degradation via radical pathways at >200°C.

- Monitor using GC-MS to identify volatile byproducts .

Basic: What preliminary assays are used to assess biological activity?

Initial screens include:

- Antimicrobial assays (MIC against S. aureus/E. coli) .

- DPPH radical scavenging to evaluate antioxidant potential.

- Cytotoxicity via MTT assay on human cell lines (e.g., HEK-293) .

Advanced: How can structural analogs improve target specificity in pharmacological studies?

Modify substituents systematically:

- Replace the dioxolane with tetrahydrofuran or oxetane rings to alter metabolic stability.

- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance binding affinity .

- Validate with molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) .

Basic: How is the molecular geometry confirmed?

Single-crystal X-ray diffraction (XRD) provides:

Advanced: What computational methods predict crystallographic packing behavior?

Use Mercury CSD software with force fields (e.g., COMPASS III) to simulate:

- Hydrogen-bonding networks (e.g., C=O···H-C interactions).

- π-π stacking distances between aromatic rings .

Basic: How are conflicting synthetic yields from similar protocols reconciled?

Variables affecting yield include:

- Catalyst purity (e.g., AlCl₃ vs. FeCl₃).

- Solvent choice (polar aprotic solvents enhance reactivity).

- Reaction time (monitor via in-situ FTIR) .

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

Byproducts often result from:

- Over-acylation (multiple acyl groups on the phenyl ring).

- Dioxolane ring-opening under acidic conditions.

- Probe using LC-MS/MS and isotopic labeling (¹³C) .

Basic: What safety protocols are critical during handling?

- Use fume hoods to avoid inhalation of volatile reagents.

- Wear nitrile gloves and goggles to prevent skin/eye contact.

- Neutralize waste with bicarbonate before disposal .

Advanced: How are environmental risks from lab-scale synthesis mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.